1H-pyrazole-4-carbaldehyde
Overview
Description
1H-pyrazole-4-carbaldehyde is a compound involved in various syntheses and reactions, showing significant biological activity. The synthesis, reactions, and biological activities of pyrazole-3(4)-carbaldehydes have been extensively reviewed, highlighting their importance in heterocyclic chemistry (Abdel-Wahab, Khidre, & Farahat, 2011).
Synthesis Analysis
The synthesis of 1H-pyrazole-4-carbaldehyde derivatives involves various methods. For example, a novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles were prepared from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium-catalyzed intramolecular C–N bond formation (Wang, Tang, Li, & Wang, 2015). Another method involves the Vilsmeier-Haack reagent for synthesizing a series of novel 1H-pyrazole-4-carbaldehydes (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-4-carbaldehyde derivatives can be complex. For instance, the crystal structure of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring (Xu & Shi, 2011).
Chemical Reactions and Properties
1H-pyrazole-4-carbaldehyde is involved in various chemical reactions, forming different derivatives. For example, its reaction with propane-1,3-diselenol yields 1,1’ -bis[4-(1,3-diselenan-2-yl)pyrazoles] (Papernaya et al., 2013). These derivatives are useful for their optical and electronic properties.
Physical Properties Analysis
The physical properties of 1H-pyrazole-4-carbaldehyde derivatives depend on their molecular structure. Detailed structural analysis, such as X-ray diffraction, helps in understanding these properties (Butcher et al., 2007).
Chemical Properties Analysis
The chemical properties of 1H-pyrazole-4-carbaldehyde are diverse, given its reactivity in forming various compounds. For instance, its oxime derivatives react with acetic anhydride to form nitriles, a reaction typical for anti isomers of aldoximes (Attaryan, Sahakyan, Tamazyan, Ayvazyan, & Asratyan, 2012).
Scientific Research Applications
1. Antifungal Activity
- Application Summary: Pyrazole-4-carbaldehyde derivatives have been synthesized for their potential antifungal activity. These compounds were evaluated against Aspergillus niger, a common cause of fungal infections in immunocompromised patients .
- Methods of Application: The derivatives were synthesized from substituted 6-hydroxy-4-methyl coumarins using the Vilsmeier–Haack Formylation reaction . The chemical structures of these compounds were determined using Fourier transform infrared, 1H, 13C-nuclear magnetic resonance and mass spectroscopic techniques .
- Results: Out of twelve synthesized compounds, four showed good and six showed moderate antifungal activity .
2. Synthesis of Enzyme Inhibitors
- Application Summary: Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry and has been used in the synthesis of some enzyme inhibitors .
3. Ligands for Supramolecular Chemistry
- Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of ligands for supramolecular chemistry .
4. Antimicrobial and Antioxidant Activity
- Application Summary: Pyrazole-4-carbaldehyde derivatives have been synthesized for their potential antimicrobial and antioxidant activity. These compounds were evaluated for their in vitro anti-microbial activity .
- Methods of Application: The derivatives were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The chemical structures of these compounds were determined using Fourier transform infrared, 1H, 13C-nuclear magnetic resonance and mass spectroscopic techniques .
- Results: Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
5. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of bioactive chemicals .
6. Antitumor Activity
- Application Summary: Pyrazole-4-carbaldehyde derivatives have shown a widespread biological and pharmacological activity such as antitumor .
7. Antimicrobial Activity Against Escherichia coli, Staphylococcus aureus, and Candida albicans
- Application Summary: Pyrazole-4-carbaldehyde derivatives have been synthesized and tested in vitro for their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Results: The synthesized compounds showed significant antifungal activity against the fungus C. albicans .
8. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of bioactive chemicals .
9. Synthesis of Pyrazole-4-carbonitrile
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.
properties
IUPAC Name |
1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGBDJBDJXZTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408613 | |
Record name | 1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-4-carbaldehyde | |
CAS RN |
35344-95-7 | |
Record name | 1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H)-Pyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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